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molecular formula C11H7NO3 B8753882 Cyanomethyl 1-benzofuran-2-carboxylate

Cyanomethyl 1-benzofuran-2-carboxylate

Cat. No. B8753882
M. Wt: 201.18 g/mol
InChI Key: GUJILARBVDBMJP-UHFFFAOYSA-N
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Patent
US04840869

Procedure details

81 g of benzofuran-2-carboxylic acid and 50 g of triethylamine were added to 550 ml of ethyl acetate, and to the mixture were further added 40 g of chloroacetonitrile, and the mixture was refluxed by heating for 3 hours. The deposited crystals were removed and the solvent was distilled off, and the obtained crystals were recrystallized from methanol to thereby obtain 85 g of benzofuran-2-carboxylic acid cyanomethyl ester having a melting point between 74° C. and 76° C.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]([OH:12])=[O:11].[CH2:13]([N:15](CC)CC)[CH3:14].ClCC#N>C(OCC)(=O)C>[C:13]([CH2:14][O:11][C:10]([C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1)=[O:12])#[N:15]

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
ClCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The deposited crystals were removed
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the obtained crystals were recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)COC(=O)C=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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